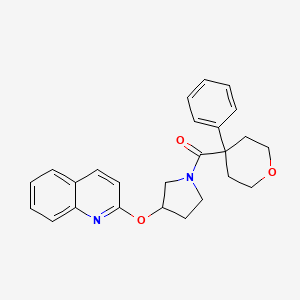

![molecular formula C17H15N3O3 B3011295 N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺 CAS No. 897616-54-5](/img/structure/B3011295.png)

N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide involves the reaction of 2-aminopyridine derivatives with ethyl cyanoacetate. Under high-pressure conditions, this reaction leads to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones. The process can yield different products depending on the initial pyridine base structure. When the reaction is conducted under low vacuum, it can result in either the same pyrido[1,2-a]pyrimidin-2-ones or their isomeric N-(2-pyridyl)cyanoacetamides. These isomers can transform into each other; for instance, cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones in the presence of an alcoholic solution of HCl. Conversely, the pyrido[1,2-a]pyrimidin-2-ones can undergo ring opening when heated in DMSO or during sublimation .

Molecular Structure Analysis

The molecular structure of sulfur-containing pyrido[1,2-α]pyrimidines has been elucidated through X-ray analysis. This analysis has confirmed the structure of compounds such as 3-acetyl-4-methylthiopyrido[1,2-α]pyrimidin-2-one. Although the specific structure of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide is not directly mentioned, the established techniques and findings from related compounds provide a foundation for understanding the molecular structure of similar pyrido[1,2-a]pyrimidin derivatives .

Chemical Reactions Analysis

The chemical behavior of pyrido[1,2-a]pyrimidin derivatives is influenced by their functional groups and the conditions under which they are reacted. For example, the addition of N-(4-R-pyrid-2-yl)acetoacetamides to carbon disulfide under phase-transfer conditions followed by alkylation with methyl iodide leads to the synthesis of sulfur-containing pyrido[1,2-α]pyrimidines. This indicates that the pyrido[1,2-a]pyrimidin core can participate in various chemical reactions, including cyclization, alkylation, and potentially others depending on the substituents present in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide can be inferred from the properties of related compounds. The pyrido[1,2-a]pyrimidin derivatives are likely to have distinct melting points, solubility profiles, and stability characteristics depending on their specific functional groups and molecular interactions. The reactivity of these compounds with various reagents, such as HCl and DMSO, suggests that they have reactive sites that can be exploited for further chemical modifications. The ability to undergo ring opening and cyclization also points to a level of structural flexibility within the pyrido[1,2-a]pyrimidin framework .

科学研究应用

合成和生物活性

已合成出与 N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺相关的结构的化合物,并对它们的生物活性进行了评估。例如,嘧啶和吡啶并[2,3-d]嘧啶衍生物在体外和体内均显示出显着的抗癌活性(苏等人,1986)。这些化合物是通过复杂的多步骤反应合成的,突出了开发潜在治疗剂所涉及的复杂化学性质。

酶的抑制

研究表明,类似于查询化合物的衍生物充当胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制剂,这些酶对于 DNA 合成和修复至关重要,从而使其成为抗癌药物的宝贵靶标。Gangjee 及其同事(2008、2009)合成并测试了几种化合物,揭示了它们作为具有强抑制作用的双重抑制剂的潜力(Gangjee 等人,2008; Gangjee 等人,2009)。

潜在的抗肿瘤剂

进一步的研究探索了吡啶并[1,2-a]嘧啶-4-酮衍生物的抗肿瘤潜力,将其鉴定为醛糖还原酶 (ALR2) 的选择性抑制剂,具有显着的抗氧化特性(La Motta 等人,2007)。这些发现表明,此类化合物可以在治疗应用中发挥双重功能,将酶抑制与抗氧化活性相结合。

抗菌活性

与 N-(2-甲基-4-氧代吡啶并[1,2-a]嘧啶-3-基)-2-苯氧基乙酰胺在结构上相关的化合物也显示出作为新型抗菌剂的希望。例如,恶唑烷酮类似物已证明对包括耐药菌株在内的临床上重要的病原体具有广谱抗菌活性(Zurenko 等人,1996)。

作用机制

Target of Action

The primary targets of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide are dihydrofolate reductase (DHFR) and various kinases , including tyrosine-protein kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival.

Mode of Action

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide interacts with its targets by inhibiting their activity. For instance, it inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This compound also acts as an inhibitor for the above-mentioned kinases .

Biochemical Pathways

The inhibition of DHFR and various kinases disrupts several biochemical pathways. The reduction in tetrahydrofolate levels affects the synthesis of pyrimidine and purine, which are essential for the synthesis of RNA and DNA . The inhibition of kinases disrupts various signaling pathways that regulate cell growth, proliferation, and survival .

属性

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMQQFQFZCLREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)

![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)

![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)